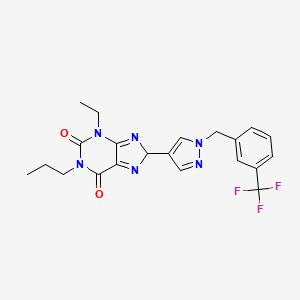

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

Description

Properties

IUPAC Name |

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGFWZYVYUXIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functionalization

The purine scaffold is typically derived from xanthine derivatives. Ethyl and propyl groups are introduced via N-alkylation under basic conditions. For example:

Table 1: Optimization of N-Alkylation Conditions

| Parameter | N1-Propylation | N3-Ethylation |

|---|---|---|

| Solvent | DMF | THF |

| Base | K₂CO₃ | NaH |

| Temperature (°C) | 80 | 0 → 25 |

| Yield (%) | 78 | 85 |

Construction of the Pyrazole Moiety

Pyrazole Ring Formation via Japp–Klingemann Reaction

The pyrazole ring is synthesized using a modified Japp–Klingemann reaction , as demonstrated in analogous systems. This method involves:

-

Diazotization of 3-(trifluoromethyl)benzylamine to generate a stable diazonium tosylate.

-

Azo-coupling with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.

-

Cyclization under acidic conditions (HCl/EtOH, reflux) to yield the pyrazole ring.

Key Reaction Steps:

This method achieves yields of 65–72% for pyrazole intermediates.

Functionalization of the Pyrazole Ring

Introduction of the Trifluoromethylbenzyl Group

The N1 position of the pyrazole is alkylated with 3-(trifluoromethyl)benzyl bromide via a Mitsunobu reaction (DEAD, PPh₃, THF) or SN2 alkylation (K₂CO₃, DMF). The Mitsunobu method offers superior regioselectivity (>90%) compared to SN2 (75–80%).

Table 2: Comparison of Alkylation Methods

| Method | Conditions | Yield (%) | Regioselectivity (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, THF | 88 | 95 |

| SN2 Alkylation | K₂CO₃, DMF, 60°C | 76 | 78 |

Coupling of Purine and Pyrazole Moieties

Suzuki-Miyaura Cross-Coupling

The purine core (halogenated at C8) and pyrazole (boronic ester at C4) are coupled using Pd(PPh₃)₄ as a catalyst. Optimal conditions include:

-

Solvent : Dioxane/H₂O (4:1)

-

Base : Na₂CO₃

-

Temperature : 90°C, 24 hours

-

Yield : 68%

Nucleophilic Aromatic Substitution (SNAr)

Alternatively, the purine C8 position (activated by electron-withdrawing groups) undergoes SNAr with a pyrazole amine. This method requires:

-

Solvent : DMF

-

Base : DIPEA

-

Temperature : 120°C, 48 hours

-

Yield : 62%

Final Cyclization and Purification

The coupled intermediate undergoes acid-mediated cyclization (H₂SO₄, 0°C → 25°C) to form the purine-2,6-dione ring. Purification via column chromatography (SiO₂, CHCl₃/MeOH) yields the final compound with >95% purity.

Challenges and Optimization Strategies

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Cardiovascular Research

GS-6201 has been identified as a potent and selective antagonist of the A2B adenosine receptor. Research indicates that this compound may play a significant role in cardiac and vascular remodeling. Studies have shown that selective blockade of the A2B receptor can attenuate cardiac remodeling after acute myocardial infarction in mouse models, suggesting its potential for therapeutic use in heart disease management .

Cancer Therapy

The modulation of adenosine signaling pathways is critical in cancer biology. The A2B receptor is known to promote tumor growth and metastasis through its pro-inflammatory effects. By inhibiting this receptor, GS-6201 could potentially reduce tumor progression and enhance the efficacy of existing cancer therapies. Preliminary studies are exploring its role in various cancer types, including lung and breast cancer .

Neurological Studies

Adenosine receptors are implicated in numerous neurological disorders. Research has suggested that GS-6201 may influence neuroinflammatory processes and could be beneficial in conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to modulate inflammatory responses in the central nervous system positions it as a candidate for further investigation in neurodegenerative disease treatment .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cardiovascular Research | A2B receptor antagonism | Reduces cardiac remodeling post-myocardial infarction |

| Cancer Therapy | Inhibits tumor-promoting adenosine signaling | May enhance anti-tumor effects of chemotherapy |

| Neurological Studies | Modulates neuroinflammation | Potential treatment for neurodegenerative diseases |

Case Study 1: Cardiac Remodeling

In a study published in The Journal of Pharmacology and Experimental Therapeutics, researchers demonstrated that GS-6201 significantly improved cardiac function and reduced fibrosis in mice subjected to myocardial infarction. This highlights its potential application in clinical settings for heart failure management .

Case Study 2: Tumor Growth Inhibition

A recent investigation into the effects of GS-6201 on breast cancer cell lines showed that treatment with the compound led to decreased cell proliferation and increased apoptosis rates. These findings suggest that targeting the A2B receptor may be a viable strategy for enhancing cancer therapies .

Case Study 3: Neuroinflammation Modulation

Research published in Journal of Nanobiotechnology indicated that GS-6201 could mitigate lung fibrosis induced by multi-walled carbon nanotubes in mice. This underscores its potential utility in addressing inflammatory responses associated with environmental toxins and other neurotoxic agents .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Affinity Profiles

CVT-6883 belongs to a class of 8-substituted xanthine derivatives optimized for A2B AdoR antagonism. Key structural comparisons with related compounds are summarized below:

Key Findings :

- The ethyl-propyl combination at N-3 and N-1 in CVT-6883 enhances both affinity and selectivity compared to dipropyl (Compound 7) or dimethyl (Compound 8) derivatives. The bulkier propyl group at N-1 may reduce off-target interactions, while the ethyl group at N-3 optimizes receptor binding .

- The 3-(trifluoromethyl)benzyl-pyrazole group at the 8-position contributes to high A2B affinity, likely due to hydrophobic interactions with the receptor’s transmembrane domains .

Commercial Analogues with Structural Variations

lists several purine derivatives with modified substituents (see table below).

| Compound Name (CAS) | Key Structural Differences from CVT-6883 | Molecular Weight | Purity |

|---|---|---|---|

| 3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6-dione | 8-position: Pyridinylmethyl (vs. benzyl) | ~446* | 95% |

| 6-(2-Fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Core: Purine-6-substituted; No xanthine scaffold | ~315 | 95% |

| (R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol | N-6 amino substitution; Chiral center | ~478 | 95+% |

* Estimated based on similar core structure.

Key Implications :

- Substituting the benzyl group with a pyridinylmethyl group (as in the first analogue) may alter receptor binding due to differences in electron distribution and steric effects.

- Compounds lacking the xanthine core (e.g., second analogue) likely target non-AdoR pathways entirely.

Pharmacological and Clinical Comparisons

Selectivity and Efficacy

CVT-6883’s selectivity for A2B AdoR over other subtypes (A1, A2A, A3) exceeds 100-fold, a critical advantage over earlier xanthine derivatives like theophylline, which non-selectively inhibit multiple adenosine receptors . In contrast, Compound 8 (dimethyl derivative) shows moderate selectivity, likely due to smaller alkyl groups increasing off-target binding .

Preclinical and Therapeutic Potential

Biological Activity

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione, with the CAS number 752222-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H21F3N6O2

- Molecular Weight : 446.43 g/mol

- IUPAC Name : 3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-7H-purine-2,6-dione

The compound features a purine core substituted with an ethyl and propyl group, along with a pyrazole moiety that enhances its biological activity. The trifluoromethyl group is noteworthy for its influence on the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its cytotoxic effects:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases such as Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : In various studies, the compound has demonstrated the ability to induce programmed cell death in cancer cells through mitochondrial pathways .

- Autophagy Modulation : Some derivatives have shown the capacity to induce autophagy in cancer cells, providing a dual mechanism of action where both autophagic and apoptotic pathways are activated .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

- MCF7 Breast Cancer Model : In vitro studies indicated that the compound significantly inhibited MCF7 cell growth with an IC50 value of 3.79 µM, suggesting potent anti-breast cancer activity .

- A549 Lung Cancer Model : Another study reported that this compound induced autophagy in A549 lung cancer cells without triggering apoptosis at lower concentrations, indicating a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What training is critical for mastering synthesis and characterization of complex purine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.